1-(4,4-difluoropiperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as 4,4-difluoropiperidin-1-yl ethyl ketone (DFPEK), is an organic compound that has been used for a variety of purposes in scientific research and lab experiments. DFPEK is a colorless, volatile liquid with a boiling point of 61.2 °C and a melting point of -59.9 °C. It is a versatile compound that has been used in a wide range of applications such as synthesis of pharmaceuticals, organic synthesis, and in the production of various organic compounds.
科学的研究の応用
Medicinal Chemistry and Drug Development
1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as compound (S)-4h , has shown promise in drug development. It is a derivative of dipyridamole, a drug with antiplatelet and phosphodiesterase inhibitory activities. Researchers have designed pyrimidopyrimidine derivatives based on molecular docking to improve the metabolic stability of dipyridamole. Among these compounds, (S)-4h demonstrated outstanding metabolic stability (half-life of 67 minutes) and inhibitory activity against PDE5 . This suggests its potential application in treating idiopathic pulmonary fibrosis (IPF) and other related lung diseases.
Idiopathic Pulmonary Fibrosis (IPF) Treatment
IPF is a progressive and fibrotic interstitial lung disease with unknown etiology. Patients diagnosed with IPF face a grim prognosis, with an average survival of only 3–5 years. Existing drugs like pirfenidone and nintedanib can slow disease progression but do not cure it. The metabolic stability of (S)-4h makes it a promising candidate for IPF treatment, especially considering the potential sequelae of pulmonary fibrosis after COVID-19 infection .
COVID-19-Related Pulmonary Fibrosis
Given the widespread impact of COVID-19, effective therapeutic approaches for pulmonary fibrosis are crucial. Hundreds of millions of people worldwide have been affected by COVID-19, and sequelae like pulmonary fibrosis are likely to occur. Novel treatments, including compounds like (S)-4h, could play a vital role in managing post-COVID-19 pulmonary fibrosis .
Synthetic Chemistry and Structure–Activity Relationships (SAR)
The synthesis and optimization of (S)-4h involve replacing the 4-fluoropiperidin-1-yl group with the 3-fluoropyrrolidin-1-yl group. This modification impacts lipophilicity and contributes to improved metabolic stability. Understanding the SAR of such compounds aids in designing more effective derivatives for various applications .
Other Potential Applications
While the primary focus has been on IPF treatment, further research may reveal additional applications for (S)-4h. Its stability and inhibitory activity against PDE5 suggest potential use in other disease contexts or as a starting point for developing related compounds .
特性
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCSLKKNXVQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)ethanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。